molecular formula C11H16BNO3 B061664 4-Pivalamidophenylboronic acid CAS No. 182344-22-5

4-Pivalamidophenylboronic acid

Cat. No. B061664
Key on ui cas rn: 182344-22-5
M. Wt: 221.06 g/mol
InChI Key: ORNCMGDXLWQRHH-UHFFFAOYSA-N
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Patent
US06943159B1

Procedure details

To a solution of 4-bromo-N-pivaloylaniline (1.56 g, 6 mmol) in dry THF (50 ml) at −78° C. was added t-BuLi (1.5 M in pentane, 13.3 ml, 20 mmol) and the yellow mixture was stirred for 1 h at −78° C. under N2. The reaction was quenched with B(OCH3)3 (1.7 ml, 15 mmol) and stirred for another 1 h at −78° C. The reaction mixture was then warmed to room temperature and hydrolysed with 0.5 M hydrochloric acid (50 ml) and extracted with EtOAc (3×80 ml), dried (Na2SO4) and concentrated to ca. 40 ml. n-Hexane (120 ml) was added slowly and the colorless crystalline product was filtered off and dried, yielding 1.26 g (95%).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:5]([NH:6][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[Li]C(C)(C)C.[B:20](OC)([O:23]C)[O:21]C.Cl>C1COCC1>[CH3:9][C:8]([CH3:11])([CH3:10])[C:7]([NH:6][C:5]1[CH:13]=[CH:14][C:2]([B:20]([OH:23])[OH:21])=[CH:3][CH:4]=1)=[O:12]

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
BrC1=CC=C(NC(C(C)(C)C)=O)C=C1
Name
Quantity
13.3 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the yellow mixture was stirred for 1 h at −78° C. under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 1 h at −78° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ca. 40 ml
ADDITION
Type
ADDITION
Details
n-Hexane (120 ml) was added slowly
FILTRATION
Type
FILTRATION
Details
the colorless crystalline product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding 1.26 g (95%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C(=O)NC1=CC=C(C=C1)B(O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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